Indacaterol (5,6-Diethylindan Analog) vs. 5,6-Dimethylindan Analog: Onset and Duration of Action in Guinea-Pig Tracheal Strip Assay
In a systematic SAR study of 2-aminoindan-derived beta-2 agonists, the 5,6-diethylindan-containing compound (indacaterol, 1c) was directly compared to its 5,6-dimethylindan analog. Indacaterol (1c) exhibited a rapid onset of action (<5 min to reach 90% of maximum relaxation) while maintaining a duration of action exceeding 24 hours in the superfused electrically-stimulated guinea-pig tracheal strip assay. In contrast, the 5,6-dimethylindan analog demonstrated a significantly slower onset (>30 min) and a shorter duration (~12 h), failing to meet the target product profile for a once-daily bronchodilator [1]. The quantification of these parameters established that the 5,6-diethyl substitution is uniquely capable of balancing lipophilicity, potency (pEC50 = 8.2 ± 0.1, human beta-2 cAMP assay), and intrinsic efficacy (E_max = 95 ± 3% vs. isoprenaline) to achieve the desired therapeutic profile [1].
| Evidence Dimension | Onset of action (time to 90% maximum relaxation) and duration of action in vitro |
|---|---|
| Target Compound Data | Indacaterol (5,6-diethylindan): Onset <5 min; Duration >24 h; pEC50 8.2 ± 0.1; E_max 95 ± 3% |
| Comparator Or Baseline | 5,6-Dimethylindan analog: Onset >30 min; Duration ~12 h; pEC50 7.5 (estimated from SAR tables); E_max ~80% |
| Quantified Difference | Approximately 6-fold faster onset and 2-fold longer duration for the 5,6-diethylindan analog; superior potency and intrinsic efficacy. |
| Conditions | Superfused electrically-stimulated guinea-pig tracheal strip assay; human beta-2 adrenoceptor cAMP assay (HEK293 cells) |
Why This Matters
For researchers developing ultra-long-acting beta-2 agonists, the 5,6-diethylindan intermediate uniquely enables the synthesis of compounds with both fast onset and 24-hour duration, a profile unattainable with other 2-aminoindan substitution patterns.
- [1] Beattie, D. et al. (2010). The Identification of Indacaterol as an Ultra-Long-Acting Inhaled Beta-2-Adrenoceptor Agonist. Journal of Medicinal Chemistry, 53(9), 3675-3684. View Source
